molecular formula C11H9NO3 B8747673 3-Methoxyisoquinoline-8-carboxylic acid

3-Methoxyisoquinoline-8-carboxylic acid

Cat. No.: B8747673
M. Wt: 203.19 g/mol
InChI Key: SHNCXNSCVRCDRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxyisoquinoline-8-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities

Research indicates that 3-Methoxyisoquinoline-8-carboxylic acid exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly in liver cancer cell lines (HepG2) .
  • Antimicrobial Properties : Its structural characteristics allow it to interact with various microbial targets, potentially leading to new antimicrobial agents.
  • Neuroprotective Effects : Investigations into its neuroprotective properties are ongoing, with implications for treating neurodegenerative diseases.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AnticancerInhibits proliferation in HepG2 cells
AntimicrobialPotential interactions with microbial targets
NeuroprotectiveInvestigated for effects on neurodegenerative diseasesOngoing research

Case Studies

  • Anticancer Research :
    A study focused on the synthesis of derivatives of this compound demonstrated significant antiproliferative effects against HepG2 cells. The introduction of various substituents was shown to enhance cytotoxicity, indicating that modifications can lead to more effective anticancer agents .
  • Antimicrobial Studies :
    Interaction studies have been conducted to assess the binding affinities of this compound with various biological targets. These studies are crucial for understanding its potential as an antimicrobial agent and guiding further development .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

3-methoxyisoquinoline-8-carboxylic acid

InChI

InChI=1S/C11H9NO3/c1-15-10-5-7-3-2-4-8(11(13)14)9(7)6-12-10/h2-6H,1H3,(H,13,14)

InChI Key

SHNCXNSCVRCDRV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C(=C1)C=CC=C2C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl-3-methoxyisoquinoline-8-carboxylate (Description 55; 280 mg, 1 mmol) in ethanol (10 ml) was added potassium hydroxide (145 mg, 3 mmol) in water (6 ml). This mixture was heated at reflux for 30 minutes, cooled and the ethanol removed by evaporation. The remaining aqueous mixture was acidified with 1M HCl (3 ml) to pH 5. The solid was collected by filtration and dried in a vacuum oven to give the title compound (235 mg, 90%).
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
145 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.